4-(4-(Trifluoromethyl)benzyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11F3O2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
AUUCVVVVWBYHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 4 Trifluoromethyl Benzyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(4-(Trifluoromethyl)benzyl)benzoic acid reveals several logical disconnections to identify potential starting materials. The most prominent disconnection is at the benzylic carbon-carbon bond, suggesting a coupling of a benzoic acid moiety and a 4-(trifluoromethyl)benzyl group. This leads to two primary retrosynthetic pathways:
Pathway A: C-C Bond Formation via Cross-Coupling. This approach involves disconnecting the bond between the benzyl (B1604629) group and the benzoic acid ring. This suggests a cross-coupling reaction between a 4-halobenzoic acid derivative (or its synthetic equivalent) and a 4-(trifluoromethyl)benzyl organometallic reagent, or vice versa.
Pathway B: Benzylic Functionalization. This strategy involves disconnecting a bond at the benzylic position, suggesting the functionalization of a pre-formed diphenylmethane (B89790) skeleton or the reaction of a benzyl halide with a suitable aromatic partner.
A third disconnection can be considered at the carboxylic acid group, which can be introduced in a late-stage functionalization of a pre-assembled 4-(4-(trifluoromethyl)benzyl)benzene core.
Exploration of Precursor Compounds and Starting Materials
The feasibility of any synthetic route is contingent on the availability and reactivity of its precursor compounds. For the synthesis of this compound, several key starting materials are commercially available or can be readily prepared.
Key precursors for the benzoic acid moiety include:
4-Bromobenzoic acid and its esters (e.g., methyl 4-bromobenzoate)
4-Iodobenzoic acid and its esters
4-Formylbenzoic acid
4-(Bromomethyl)benzoic acid sigmaaldrich.comnih.gov
Key precursors for the 4-(trifluoromethyl)benzyl moiety include:
4-(Trifluoromethyl)benzyl bromide
4-(Trifluoromethyl)benzyl alcohol
4-(Trifluoromethyl)phenylboronic acid nih.govsigmaaldrich.com
4-(Trifluoromethyl)benzaldehyde chemicalbook.com
The selection of precursors is dictated by the chosen synthetic strategy, with considerations for functional group compatibility and reaction efficiency.
Direct Synthesis Approaches to the Core Structure
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. A plausible Suzuki-Miyaura coupling strategy for this compound would involve the reaction of a 4-halobenzoic acid derivative with a suitable organoboron reagent.
A representative, albeit generalized, reaction is shown below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 89 rsc.org |
| 2 | Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | KOH | H₂O/2-propanol | 82 | >95 nih.gov |
| 3 | 4-bromo-benzoic acid | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | 70 | 100 (conversion) nih.gov |
This table presents data from analogous reactions to illustrate typical conditions.
Another cross-coupling approach is the nickel-catalyzed reaction of benzylic trifluoroborates with aryl halides. nih.gov This could involve reacting 4-bromobenzoic acid with a 4-(trifluoromethyl)benzyltrifluoroborate salt.
Benzylic functionalization offers an alternative to building the core structure. A common method is the Friedel-Crafts alkylation, where a benzyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. In this case, reacting 4-(trifluoromethyl)benzyl chloride with toluene (B28343) could yield 4-(4-(trifluoromethyl)benzyl)toluene. Subsequent oxidation of the methyl group on the toluene ring would then produce the target benzoic acid.
The oxidation of toluene and its derivatives to benzoic acid is a well-established industrial process, often employing catalysts like cobalt salts in the presence of an oxidant. researchgate.netresearchgate.netufv.brnih.gov
Alternatively, a Grignard reaction could be employed. For instance, the reaction of 4-(trifluoromethyl)benzylmagnesium bromide with 4-cyanobenzaldehyde would form a secondary alcohol, which could then be oxidized to the corresponding ketone and subsequently to the benzoic acid through a haloform reaction or other oxidative cleavage methods. However, the preparation of benzyl Grignard reagents can be complicated by Wurtz-type homocoupling. researchgate.netreddit.com
The carboxylic acid functionality can be introduced at various stages of the synthesis. If a precursor like 4-(4-(trifluoromethyl)benzyl)toluene is synthesized, the methyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction is typically performed under heating in an aqueous basic or acidic solution.
If the synthesis yields an ester, such as methyl 4-(4-(trifluoromethyl)benzyl)benzoate from a Suzuki coupling, a simple hydrolysis step is required. This is typically achieved by heating the ester with a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification.
Another approach is the carboxylation of a Grignard reagent. If 4-(4-(trifluoromethyl)benzyl)bromobenzene were prepared, it could be converted to the corresponding Grignard reagent and then reacted with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid, which upon acidic workup would yield the final product.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key bond-forming steps.
For Suzuki-Miyaura coupling reactions , key parameters to optimize include:
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial. Different ligands can significantly impact the reaction rate and yield. nih.gov
Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the transmetalation step.
Solvent: A variety of solvents can be used, including toluene, dioxane, and aqueous mixtures. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessively high temperatures can lead to catalyst decomposition.
For benzylic oxidation reactions , optimization involves:
Oxidant: The choice and concentration of the oxidizing agent (e.g., KMnO₄, O₂) are critical.
Catalyst: In catalytic oxidations, the nature and loading of the catalyst (e.g., cobalt salts) affect the reaction efficiency. ufv.br
Temperature and Pressure: These parameters are often adjusted to control the reaction rate and selectivity. ufv.br
Careful control of these variables is essential to maximize the yield and purity of the final product while minimizing the formation of byproducts.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and economically viable production methods. Key strategies include the use of aqueous reaction media, the development of energy-efficient methodologies such as microwave-assisted synthesis, and the application of advanced, recyclable catalytic systems.
A plausible and widely adopted green synthetic route for this compound involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an aryl halide or triflate with an arylboronic acid. For the target molecule, this would involve the coupling of a 4-(trifluoromethyl)benzyl halide with a 4-carboxyphenylboronic acid derivative.
Aqueous Reaction Media
One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents with water. The Suzuki-Miyaura coupling reaction has been successfully adapted to aqueous conditions, which is particularly advantageous. researchgate.netnih.gov Water is non-toxic, non-flammable, and readily available. The use of aqueous media can also simplify product isolation and catalyst recovery. Research has demonstrated that simple hydrophilic palladium(II) complexes can effectively catalyze Suzuki coupling reactions in aqueous media at room temperature. researchgate.net Furthermore, the use of a water-extract of banana (WEB) has been reported as a novel, highly economical, and environmentally friendly medium for ligand-free Suzuki-Miyaura cross-coupling reactions at room temperature. rsc.org
Energy-Efficient Methodologies
To align with the green chemistry principle of energy efficiency, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ijprdjournal.comajrconline.org For the synthesis of diaryl-methane derivatives, a key structural motif in this compound, microwave-promoted Suzuki cross-coupling reactions of benzyl halides with arylboronic acids have been shown to be effective. researchgate.net These reactions can be carried out in mixed aqueous-organic solvents, further enhancing their green profile. researchgate.net The use of microwave heating allows for precise temperature control and uniform heating, which can lead to cleaner reactions with fewer byproducts. ijprdjournal.com
Advanced Catalytic Systems
The development of highly efficient and recyclable catalysts is another critical aspect of green synthesis. In the context of the Suzuki-Miyaura reaction for synthesizing diarylmethanes, significant progress has been made in creating sustainable catalytic systems.
Recyclable Catalysts: To address the cost and potential toxicity of palladium catalysts, researchers have developed solid-supported catalysts. These catalysts, where palladium is immobilized on supports like chitosan (B1678972) or magnetic nanoparticles, can be easily separated from the reaction mixture and reused for multiple cycles without a significant loss of activity. nih.govnih.govmdpi.comresearchgate.net This not only reduces waste but also minimizes the contamination of the final product with residual metal. Dendrimeric phosphine ligands have also been shown to create recyclable catalytic systems with dramatically reduced palladium leaching. rsc.org
Ligand-Free Catalysis: Many traditional Suzuki-Miyaura reactions require phosphine ligands, which can be toxic and expensive. The development of ligand-free catalytic systems represents a significant advancement in green chemistry. Palladium chloride in an acetone-water solvent system has been used for the efficient Suzuki cross-coupling of benzylic halides with aryl boronic acids under mild, ligand-free conditions. lookchem.com
Photocatalysis: As an emerging green technology, photocatalysis utilizes light to drive chemical reactions, often at ambient temperature and pressure. This method can offer high selectivity and reduce energy consumption. mdpi.com Photocatalytic methods, sometimes employing metal-free catalysts like Eosin Y, have been developed for the synthesis of diarylmethanes through oxidative coupling reactions. researchgate.net Iron(III) chloride (FeCl3) has also been used as a redox-active photocatalyst for the direct coupling of methyl arenes and nitroarenes to form diaryl amides under mild conditions. nih.gov
The following table summarizes various green chemistry approaches applicable to the synthesis of diarylmethanes, the core structure of this compound, via the Suzuki-Miyaura cross-coupling reaction.
| Green Principle | Methodology | Key Features | Supporting Evidence |
| Use of Greener Solvents | Aqueous Suzuki-Miyaura Coupling | Utilizes water or aqueous mixtures as the solvent, reducing the need for volatile organic compounds (VOCs). | Effective catalysis with hydrophilic palladium complexes in water at room temperature. researchgate.netnih.gov Use of water extract of banana (WEB) as a green reaction medium. rsc.org |
| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes and lowers energy consumption compared to conventional heating. | Accelerated synthesis of diaryl methane (B114726) derivatives with high yields. researchgate.netnih.govnih.govnih.gov |
| Advanced Catalysis | Recyclable Solid-Supported Catalysts | Palladium supported on materials like chitosan or magnetic nanoparticles allows for easy recovery and reuse of the catalyst. | Catalyst active for multiple runs with minimal loss of activity and low metal leaching. nih.govnih.govmdpi.comresearchgate.netrsc.org |
| Advanced Catalysis | Ligand-Free Suzuki Coupling | Avoids the use of often toxic and expensive phosphine ligands. | High yields achieved with simple palladium salts in aqueous solvent systems. rsc.orglookchem.com |
| Emerging Technologies | Photocatalysis | Uses light to drive the reaction, often under mild conditions with low energy input. | Synthesis of diarylmethanes using photocatalysts, including metal-free options. researchgate.netnih.gov |
Chemical Reactivity and Advanced Derivatization of 4 4 Trifluoromethyl Benzyl Benzoic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of numerous derivatives through established and novel synthetic protocols.
Esterification and Amidation Reactions
The carboxylic acid functionality of 4-(4-(trifluoromethyl)benzyl)benzoic acid can be readily converted into esters and amides, which are pivotal intermediates in medicinal chemistry and materials science.
Esterification: Esterification reactions are typically performed by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the related compound 4-(Trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates through coupling with N,N′-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF). mdpi.comsigmaaldrich.comchemicalbook.com This method is directly applicable to this compound for creating a diverse library of ester derivatives. Yields for such esterification reactions are reported to be in the range of 49–86%. mdpi.com
Amidation: Amidation is a cornerstone reaction for creating robust amide bonds. Direct amidation of carboxylic acids with amines can be facilitated by various modern catalytic systems. Titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids, including 4-(trifluoromethyl)benzoic acid, with both alkyl and aryl amines in refluxing toluene (B28343), affording yields from 60-99%. researchgate.net Another approach involves the in situ generation of active intermediates. For example, using triphenylphosphine (B44618) and N-chlorophthalimide to generate a phosphonium (B103445) salt allows for the amidation of 4-(trifluoromethyl)benzoic acid with benzylamine. nih.gov Other common coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are also employed for synthesizing amides from related benzoic acids. rsc.org A specific derivative, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, highlights the utility of the core structure in synthesizing complex, biologically active amides. ebi.ac.uk
| Reaction Type | Reactant | Reagents & Conditions | Product Type | Reported Yields | Reference |
|---|---|---|---|---|---|
| Esterification | 4-(Trifluoromethyl)benzoic acid & Salicylanilides | DCC, DMF | Salicylanilide 4-(trifluoromethyl)benzoates | 49-86% | mdpi.com |
| Amidation | 4-(Trifluoromethyl)benzoic acid & Benzylamine | TiF4 (cat.), Toluene, reflux | N-benzyl-4-(trifluoromethyl)benzamide | 60-99% | researchgate.net |
| Amidation | 4-(Trifluoromethyl)benzoic acid & Benzylamine | Triphenylphosphine, N-chlorophthalimide, Toluene | N-benzyl-4-(trifluoromethyl)benzamide | 40% | nih.gov |
| Amidation | Various Carboxylic Acids & Amines | 1,1'-Carbonyldiimidazole (CDI) | Amides | Variable | rsc.org |
Reduction to Alcohol and Further Transformations
The reduction of the carboxylic acid group to a primary alcohol yields (4-(4-(trifluoromethyl)benzyl)phenyl)methanol, a key intermediate for further functionalization.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of benzoic acids to their corresponding benzyl (B1604629) alcohols. quora.com However, LiAlH4 is unselective and will reduce other sensitive functional groups. commonorganicchemistry.com A more selective alternative is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethylsulfide (BH3-SMe2), which can often reduce carboxylic acids in the presence of esters. commonorganicchemistry.com An alternative two-step method involves activating the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH4), which is a milder reducing agent. commonorganicchemistry.comrsc.org
The resulting benzyl alcohol can undergo further transformations. For example, it can be oxidized back to the aldehyde or carboxylic acid. whiterose.ac.uk The oxidation of related benzyl alcohols, such as 4-(trifluoromethyl)benzyl alcohol, to the corresponding aldehyde has been studied, indicating that this transformation is a viable pathway for derivatives of this compound. whiterose.ac.uk
| Reagent | Selectivity | Conditions | Notes | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Low (reduces many functional groups) | Mild | Common and effective for acid reduction. | quora.comcommonorganicchemistry.com |
| Borane (BH3-THF or BH3-SMe2) | Good (can be selective for acids over esters) | Mild | BH3-SMe2 is more stable and concentrated than BH3-THF. | commonorganicchemistry.com |
| 1) Activation, 2) Sodium Borohydride (NaBH4) | Good (depends on activation step) | Mild | Useful when other reagents are incompatible with the substrate. | commonorganicchemistry.comrsc.org |
Electrophilic and Nucleophilic Aromatic Substitutions on Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards aromatic substitution reactions due to the electronic effects of their respective substituents.
Electrophilic Aromatic Substitution (EAS): This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. quora.com The directing effect of the existing substituents is crucial.
On the Benzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) and a 4-(trifluoromethyl)benzyl group. The -COOH group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. quora.com The benzyl group is a weakly activating, ortho,para-directing substituent. The combined influence suggests that electrophilic attack will be disfavored on this ring compared to benzene, and the substitution pattern will be complex, likely favoring positions meta to the carboxyl group and ortho to the benzyl group.
On the Trifluoromethylphenyl Ring: This ring contains a trifluoromethyl group (-CF3), which is a powerful deactivating and meta-directing substituent because it strongly withdraws electron density from the ring. youtube.com Therefore, electrophilic substitution on this ring is significantly hindered and would occur at the positions meta to the -CF3 group.
Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using Br2/FeBr3 or Cl2/AlCl3), and sulfonation (using SO3/H2SO4). libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common than EAS and typically require a leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as -NO2 or -CF3) at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
Neither ring in this compound is highly activated for NAS in its native form. However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, the trifluoromethyl group could act as an activating group for NAS if positioned ortho or para to the leaving group. libretexts.org
Side-Chain Functionalization and Modification
The methylene (B1212753) bridge (-CH2-) connecting the two aromatic rings is a site for benzylic functionalization. This position is susceptible to radical reactions due to the stability of the resulting benzylic radical, which is delocalized over the adjacent aromatic ring.
A common reaction at the benzylic position is radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce a bromine atom. libretexts.org This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. Furthermore, the benzylic carbon can be oxidized under strong conditions, potentially leading to the formation of a ketone or cleavage of the C-C bond, although this would alter the core structure significantly. libretexts.org The concept of modifying side chains to fine-tune molecular properties is a well-established strategy in materials science and medicinal chemistry. researchgate.netnih.govmdpi.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are highly efficient for building molecular complexity. The carboxylic acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs like the Ugi or Passerini reactions.
In a potential Ugi four-component reaction, this compound could react with an aldehyde (or ketone), an amine, and an isocyanide to generate a complex α-acylamino amide derivative in a single, atom-economical step. This strategy allows for the rapid generation of diverse chemical libraries based on the core scaffold. The synthesis of pyrazole (B372694) derivatives from related benzoic acid precursors highlights the utility of building complex molecules from this type of starting material. nih.govnih.gov
Mechanistic Investigations of Novel Transformations
Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this exact molecule are not widely reported, investigations into related structures provide valuable insights.
For example, kinetic studies on the reactions of carbanions with molecules containing trifluoromethyl groups have been performed to understand steric and electronic effects. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to rationalize reaction mechanisms, as seen in studies of pyrazole formation and photocatalyzed C-O bond cleavage in complex molecules. acs.orgacs.org Isotope labeling studies, using compounds like 4-(Trifluoromethyl)benzoic acid-α-13C, can be instrumental in elucidating reaction pathways and mechanisms in acid-catalyzed reactions. sigmaaldrich.com Such studies on analogous systems suggest that transformations of this compound would proceed through well-established intermediates, with the electronic properties of the trifluoromethyl and carboxylic acid groups playing key roles in directing reactivity and stabilizing intermediates.
Computational and Theoretical Studies of 4 4 Trifluoromethyl Benzyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(4-(Trifluoromethyl)benzyl)benzoic acid. These calculations provide a foundational understanding of the molecule's stability and reactivity.
Calculations for structurally similar molecules, such as trans-4-(trifluoromethyl)cinnamic acid, have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. niscpr.res.inniscpr.res.in For this compound, analogous calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are critical in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals indicates the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a related benzoic acid derivative, the HOMO-LUMO energy gap was calculated to be a key parameter in understanding its reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ -2.0 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes
The flexibility of the methylene (B1212753) bridge connecting the two aromatic rings in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures.
Computational studies on similar molecules, such as certain chiral derivatizing agents, have utilized methods like B3LYP-D3/6-31G* to identify the lowest-energy conformers. acs.orgacs.org For this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angles around the single bonds of the methylene bridge.
The resulting energy landscape would reveal the global minimum energy conformation, as well as other local minima and the energy barriers between them. The preferred conformation is determined by a balance of steric and electronic effects. The bulky trifluoromethyl group and the carboxylic acid group will likely orient themselves to minimize steric hindrance. beilstein-journals.org Studies on substituted prolines have shown that bulky substituents like a trifluoromethyl group tend to adopt an equatorial position to reduce steric strain. beilstein-journals.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
MD simulations on related systems, like quinazoline (B50416) derivatives with benzyl (B1604629) moieties, have been used to study their binding affinity to protein active sites. nih.gov For this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with a model biological membrane.
A key aspect of these simulations is the analysis of intermolecular forces. In the solid state, it is expected that the carboxylic acid groups would form strong intermolecular hydrogen bonds, leading to the formation of dimers. researchgate.net The trifluoromethyl group can also participate in weaker hydrogen bonds or other non-covalent interactions. Analysis of the radial distribution functions from MD simulations would quantify these interactions.
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For related compounds, these predictions have shown good agreement with experimental values. acs.orgnih.gov For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating/withdrawing nature of the carboxyl group.
Infrared (IR) Spectroscopy: The vibrational frequencies can also be calculated using DFT. These calculations help in the assignment of experimental IR and Raman spectra. For a similar molecule, trans-4-(trifluoromethyl)cinnamic acid, the calculated vibrational frequencies were in good agreement with the experimental spectra. niscpr.res.in Key predicted vibrational modes for this compound would include the C=O stretching of the carboxylic acid, the C-F stretching of the trifluoromethyl group, and various aromatic C-H and C-C stretching modes.
Table 2: Predicted Key Spectroscopic Signatures for this compound
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.2 - 8.2 ppm |
| ¹H NMR | Methylene Protons (-CH₂-) | ~ 4.0 ppm |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 10 ppm |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~ 170 ppm |
| ¹³C NMR | Trifluoromethyl Carbon (-CF₃) | ~ 125 ppm (quartet) |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ |
| IR Spectroscopy | C-F Stretch | 1100-1350 cm⁻¹ |
Structure-Reactivity Relationships from Computational Models
Computational models can establish relationships between the molecular structure of this compound and its potential reactivity.
Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (red) around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), suggesting their vulnerability to nucleophilic attack.
Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in pericyclic reactions and its behavior in charge-transfer interactions. The distribution of these orbitals indicates the most probable regions for chemical reactions to occur.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 4 Trifluoromethyl Benzyl Benzoic Acid
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 4-(4-(Trifluoromethyl)benzyl)benzoic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. The exact mass of the neutral molecule (C₁₅H₁₁F₃O₂) is 280.0711 u. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can detect the protonated molecule [M+H]⁺ (m/z 281.0789), the sodiated adduct [M+Na]⁺ (m/z 303.0608), or the deprotonated molecule [M-H]⁻ (m/z 279.0633) in positive and negative ion modes, respectively.
Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include the cleavage of the benzylic C-C bond, which is structurally the most labile linkage. This would yield characteristic fragment ions, providing definitive evidence for the connectivity of the two aromatic rings through the methylene (B1212753) bridge.
Table 1: Predicted HRMS Data and Major Fragments for C₁₅H₁₁F₃O₂
| Ion/Fragment Formula | Ion Type | Calculated m/z | Description |
|---|---|---|---|
| C₁₅H₁₁F₃O₂ | [M] | 280.0711 | Molecular Ion |
| C₁₅H₁₂F₃O₂ | [M+H]⁺ | 281.0789 | Protonated Molecule |
| C₁₅H₁₁F₃O₂Na | [M+Na]⁺ | 303.0608 | Sodiated Adduct |
| C₁₅H₁₀F₃O₂ | [M-H]⁻ | 279.0633 | Deprotonated Molecule |
| C₈H₆F₃ | [C₈H₆F₃]⁺ | 159.0421 | 4-(Trifluoromethyl)benzyl cation |
| C₇H₅O | [C₇H₅O]⁺ | 105.0340 | Benzoyl cation |
| C₁₄H₁₁F₃ | [M-COOH]⁺ | 236.0812 | Loss of carboxyl group |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required for complete assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two separate aromatic rings, the methylene bridge protons, and the carboxylic acid proton. The para-substituted aromatic rings would each exhibit an AA'BB' system, appearing as two sets of doublets. The methylene (-CH₂-) protons would appear as a singlet, and the acidic proton of the carboxyl group (-COOH) would be a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides information on each unique carbon environment. Key signals include the carbonyl carbon, the trifluoromethyl carbon (which appears as a quartet due to C-F coupling), and the various aromatic carbons.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides initial information, 2D NMR techniques are essential to assemble the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons within each of the two rings, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals for all protonated carbons (the aromatic CH groups and the methylene CH₂ group).
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's preferred conformation in solution, for example, by showing correlations between the methylene bridge protons and the ortho-protons on the adjacent aromatic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| COOH | ~12.0-13.0 (broad s) | ~167 | Aromatic H's on benzoic ring |
| Benzoic Ring (ortho to COOH) | ~8.0 (d) | ~130 | CH₂ |
| Benzoic Ring (meta to COOH) | ~7.4 (d) | ~129 | COOH, CH₂ |
| CH₂ | ~4.1 (s) | ~41 | Quaternary C's of both rings |
| Benzyl (B1604629) Ring (ortho to CH₂) | ~7.4 (d) | ~129 | CH₂ |
| Benzyl Ring (meta to CH₂) | ~7.6 (d) | ~125 (q, JCF ≈ 4 Hz) | CF₃ |
| C-CF₃ | - | ~144 | Aromatic H's on benzyl ring |
| CF₃ | - | ~124 (q, JCF ≈ 272 Hz) | Aromatic H's on benzyl ring |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual values may vary based on solvent and experimental conditions.
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is used to study the structure and dynamics of materials in their solid, crystalline form. This technique is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between different polymorphs of this compound by revealing differences in chemical shifts and relaxation times that arise from the distinct molecular packing and intermolecular interactions in each crystal form.
X-ray Crystallography for Single Crystal Structure Determination
While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, reveals common structural motifs. nih.govresearchgate.net It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This R₂²(8) graph-set motif is a hallmark of crystalline carboxylic acids.
Table 3: Representative Crystallographic Data for an Analog, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉F₃O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3071 (5) |
| b (Å) | 8.0790 (7) |
| c (Å) | 11.3878 (11) |
| α (°) | 82.678 (8) |
| β (°) | 83.642 (7) |
| γ (°) | 72.309 (7) |
| Key Feature | Forms hydrogen-bonded dimers via carboxylic acid groups. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. A very broad absorption band is expected in the range of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption around 1700–1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.inforesearchgate.net The presence of the trifluoromethyl group would be confirmed by very strong C-F stretching absorptions, typically found in the 1350–1100 cm⁻¹ region. Other bands include aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹, and C-H stretching vibrations just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is often more sensitive to symmetric vibrations and the non-polar backbone of the molecule. The symmetric stretching vibrations of the aromatic rings would be particularly prominent in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
|---|---|---|---|
| O-H stretch (dimer) | 3300 - 2500 | FT-IR | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman | Medium-Weak |
| Aliphatic C-H stretch | 2950 - 2850 | FT-IR, Raman | Weak |
| C=O stretch | 1700 - 1680 | FT-IR | Strong |
| Aromatic C=C stretch | 1610 - 1580, 1500 - 1450 | FT-IR, Raman | Medium-Strong |
| C-F stretches | 1350 - 1100 | FT-IR | Very Strong |
| C-O stretch / O-H bend | 1320 - 1210 | FT-IR | Strong |
Chromatographic Techniques (HPLC, GC) for Purity and Isomeric Analysis
Chromatographic methods are the gold standard for assessing the purity of a compound and separating it from impurities or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of this compound. ekb.eghelixchrom.com A typical setup would use a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated and gives a sharp peak. Detection is typically achieved with a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 5: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high boiling point and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. researchgate.net Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common approach is esterification to form, for example, the methyl ester by reacting the acid with methanol (B129727) and a catalyst, or silylation to form a trimethylsilyl (B98337) (TMS) ester. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This method is particularly effective for separating and identifying any potential isomeric impurities.
Exploration of 4 4 Trifluoromethyl Benzyl Benzoic Acid in Targeted Academic Applications
Role as a Synthetic Building Block in Complex Molecule Synthesis
The molecular architecture of 4-(4-(trifluoromethyl)benzyl)benzoic acid makes it a significant building block for creating more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most commonly amide bond formation, while the trifluoromethyl-benzyl moiety often serves as a key pharmacophore or a structural element to fine-tune the properties of the target molecule.
Researchers have utilized this structural motif in the synthesis of potent therapeutic agents. For instance, the core structure is integral to the development of selective prostaglandin (B15479496) E2 subtype 4 (EP4) receptor antagonists. One such complex molecule, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), was discovered as a potent and selective EP4 antagonist with anti-inflammatory properties. nih.govacs.org In this context, the 4-(trifluoromethyl)benzyl group is a crucial component that contributes to the molecule's favorable pharmacokinetic profile and biological activity. nih.gov
Similarly, derivatives incorporating the 4-(trifluoromethyl)phenyl moiety, which is structurally related to the benzyl (B1604629) group in the title compound, have been synthesized to create novel pyrazoles with potent antibacterial activity against Gram-positive bacteria. nih.gov These compounds have shown high efficacy against strains like Staphylococcus aureus and a low tendency for resistance development. nih.gov The synthesis of these complex heterocyclic systems often involves multi-step reactions where a precursor like this compound or its derivatives can be a key starting material. nih.govacs.org The trifluoromethyl group is frequently employed in drug discovery to enhance metabolic stability and binding affinity. acs.org
The synthesis of complex ferrocene-based compounds has also been achieved using precursors like 4-(trifluoromethyl)benzylamine. mdpi.com These syntheses, often involving multi-component reactions, highlight the utility of the trifluoromethyl-benzyl fragment in constructing large, intricate molecules with potential applications in medicinal chemistry. mdpi.com
Application in Supramolecular Chemistry and Host-Guest Systems
The self-assembly of molecules into well-defined, ordered structures is the foundation of supramolecular chemistry. Benzoic acid derivatives are particularly well-suited for this field due to their ability to form robust hydrogen-bonded dimers. nih.gov The carboxylic acid group of this compound can participate in strong, directional hydrogen bonds, leading to the formation of predictable supramolecular synthons.
While specific studies on the supramolecular behavior of this compound are not extensively documented, its potential can be inferred from the behavior of related benzoic acid derivatives. The formation of liquid crystals, for example, relies heavily on molecular self-assembly driven by interactions like hydrogen bonding and van der Waals forces. nih.gov The presence of the trifluoromethyl group introduces strong dipole moments and can influence intermolecular interactions, potentially leading to unique self-assembly behaviors and the formation of novel host-guest systems. The interplay between the hydrogen-bonding carboxylic acid and the fluorinated benzyl group could be exploited to design complex supramolecular architectures.
Utilization in Materials Science
The unique combination of a rigid aromatic backbone, a polar carboxylic acid, and a fluorinated substituent makes this compound and its derivatives attractive candidates for advanced materials.
Liquid Crystals: Fluorinated compounds are of significant interest in the field of liquid crystals (LCs). The introduction of fluorine atoms or trifluoromethyl groups can significantly alter the mesomorphic and electro-optical properties of a molecule. researchgate.netbeilstein-journals.org Research on related structures, such as (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate, has shown that the benzotrifluoride (B45747) moiety contributes to excellent thermal mesomorphic stability over wide temperature ranges. researchgate.net The rigidity and polarity imparted by such groups are key to achieving ordered mesophases like smectic and nematic phases. researchgate.netmdpi.com Benzoic acid derivatives are fundamental in creating hydrogen-bonded liquid crystals, where the molecular self-assembly leads to the desired anisotropic properties. nih.gov
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netcymitquimica.com The properties of MOFs, such as porosity, stability, and functionality, can be precisely tuned by selecting appropriate linkers. Fluorinated linkers are increasingly used to create hydrophobic MOFs with high chemical and thermal stability. rsc.orgnih.govmdpi.com The trifluoromethyl group is particularly effective at lowering surface energy, which is key to achieving hydrophobicity. mdpi.com Carboxylic acids are common functional groups for MOF linkers, and a dicarboxylate linker like 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) has been used to successfully synthesize a series of fluorinated MOFs (F-MOFs). rsc.orgnih.gov By extension, this compound represents a potential monofunctional linker or a modulator in MOF synthesis to control dimensionality and functionalize the pore surfaces.
Probing Biological Systems (as a Chemical Probe)
Chemical probes are small molecules used to study and manipulate biological systems. mq.edu.auchemicalprobes.org The development of effective probes requires a molecular scaffold that can be modified to include a reactive warhead for covalent binding and a reporter tag for detection, while maintaining affinity for a biological target.
The this compound structure is a valuable scaffold for designing such probes. Its derivatives have been developed as potent inhibitors for specific biological targets, a key characteristic of a good chemical probe. nih.gov For instance, the discovery of MK-2894 as a selective EP4 receptor antagonist demonstrates that this molecular framework can be tailored for high-affinity interactions with a specific protein. nih.govacs.org
Furthermore, the trifluoromethyl group itself has been shown to be advantageous in probe design. A recent study found that a benzylic trifluoromethyl group can accelerate the 1,6-elimination reaction used for the rapid activation of fluorescent probes. nih.gov This feature allows for faster signal generation and improved sensitivity in detecting analytes like hydrogen sulfide (B99878) in living cells. nih.gov This finding suggests that incorporating the 4-(trifluoromethyl)benzyl moiety into a probe's design could lead to more efficient and responsive tools for chemical biology. The structure has also been part of pyrazole (B372694) derivatives designed as potent antibacterial agents, indicating its utility in developing probes to study bacterial pathways. nih.govacs.org
Development as a Ligand in Catalysis
In both organocatalysis and metal catalysis, ligands play a crucial role in determining the efficiency, selectivity, and scope of a chemical reaction. The carboxylic acid group of this compound can be deprotonated to form a carboxylate, a common coordinating group for metal centers.
While specific examples of this compound as a ligand in catalysis are not prominent in the literature, the principles of ligand design suggest its potential. The electronic properties of the ligand, influenced by the electron-withdrawing trifluoromethyl group, can modulate the reactivity of the metal center. The steric bulk of the benzyl group can also influence the coordination environment, potentially inducing enantioselectivity in asymmetric catalysis. For example, nickel-catalyzed carboxylation reactions often employ phosphine (B1218219) ligands in conjunction with various benzoic acid derivatives as substrates. rsc.org The development of chiral versions of this acid or its use in combination with chiral co-ligands could open avenues for its application in asymmetric synthesis.
Future Directions and Emerging Research Avenues for 4 4 Trifluoromethyl Benzyl Benzoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 4-(4-(trifluoromethyl)benzyl)benzoic acid has traditionally been performed using batch chemistry. However, the future of its synthesis and the rapid generation of its derivatives likely lies in the adoption of flow chemistry and automated platforms. nih.govresearchgate.net
Flow chemistry, where reactions are run in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling hazardous reagents or performing highly exothermic reactions. youtube.comrsc.org For the multi-step synthesis of this compound, a "telescoped" flow process could be envisioned, where multiple reaction steps are connected in a continuous sequence, minimizing manual handling and purification steps between stages. youtube.com
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |
|---|---|---|
| Scalability | Complex, often requires re-optimization | Simpler, by "numbering-up" or running for longer times |
| Safety | Higher risk with exotherms and hazardous materials | Enhanced due to small reaction volumes and superior control youtube.com |
| Reproducibility | Variable, dependent on operator and scale | High, due to precise digital control chemicalindustryjournal.co.uk |
| Reaction Time | Often hours to days, including workup | Potentially minutes to hours for the entire sequence rsc.org |
| Derivative Library Generation | Slow, laborious, one-at-a-time process | Rapid, parallel synthesis of many analogs sigmaaldrich.com |
Exploration of Novel Bio-orthogonal Reactions
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov This field has provided powerful tools for labeling and tracking biomolecules in real-time. A significant future direction for this compound is its modification to serve as a scaffold for bio-orthogonal probes.
To achieve this, the molecule would need to be appended with a "bio-orthogonal handle"—a functional group that is inert in a biological environment but reacts selectively with a specific partner. acs.orgscispace.com The carboxylic acid group of this compound is an ideal attachment point. It can be readily converted into an amide or ester linked to a variety of handles.
For instance, coupling the benzoic acid with a small linker terminating in an azide (B81097) or a strained alkyne (like bicyclo[6.1.0]nonyne, BCN) would allow it to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bio-orthogonal chemistry. scispace.com Alternatively, incorporating a tetrazine moiety would enable it to undergo extremely rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO). nih.govacs.org Such modified versions of this compound could be used to study its biological targets (like prostaglandin (B15479496) receptors) with high precision or to develop "click-to-release" systems. nih.govnih.gov
| Bio-orthogonal Handle (Attached to Molecule) | Reaction Partner (Probe) | Bio-orthogonal Reaction |
|---|---|---|
| Azide (-N3) | Strained Alkyne (e.g., BCN, DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Strained Alkyne (e.g., BCN) | Azide (-N3) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Tetrazine | Strained Alkene (e.g., trans-cyclooctene, TCO) | Inverse-Electron-Demand Diels-Alder (IEDDA) nih.gov |
| Vinylboronic Acid (VBA) | Tetrazine | Tetrazine Ligation acs.org |
| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime Ligation |
Advanced Materials with Tunable Properties
The unique structural features of this compound—a rigid aromatic backbone, a carboxylic acid linker, and a lipophilic trifluoromethyl group—make it an attractive building block, or ligand, for the construction of advanced materials. A particularly promising area is its use in creating Metal-Organic Frameworks (MOFs). nih.govbrieflands.com
MOFs are crystalline, porous materials formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov By using this compound as the organic linker, it may be possible to synthesize novel MOFs. The carboxylic acid group would coordinate to the metal centers, while the benzyl (B1604629) and trifluoromethylphenyl groups would project into the pores of the framework. scirp.org
The properties of these MOFs could be tuned by varying the metal ion (e.g., Zinc, Copper, Manganese). brieflands.comscirp.orgmdpi.com The presence of the trifluoromethyl (CF3) group is particularly interesting, as it can impart unique properties such as hydrophobicity, thermal stability, and specific interactions with guest molecules. advanceseng.com Such MOFs could be designed for applications in gas storage and separation, catalysis, or as carriers for drug delivery. brieflands.comresearchgate.net For example, a MOF constructed with this ligand might show selective adsorption of fluorinated gases or act as a catalyst in reactions involving fluorinated substrates.
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Framework (MOF) | Organic Ligand/Linker | Gas Storage, Catalysis, Chemical Sensing nih.govscirp.org |
| Specialty Polymers | Monomer (after functionalization) | High-performance plastics, materials with low surface energy |
| Liquid Crystals | Mesogenic Core Unit | Display technologies, optical sensors |
| Functionalized Surfaces | Surface Modifier | Creating hydrophobic or oleophobic coatings |
Sustainable Synthesis and Catalytic Applications
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research will undoubtedly focus on developing more sustainable synthetic routes to this compound. This involves exploring reactions that proceed in environmentally benign solvents (like water or ethanol), utilize catalytic rather than stoichiometric reagents, and have high atom economy. nih.gov Recent advances in the synthesis of trifluoromethyl-containing compounds highlight methods like visible-light-mediated photoredox catalysis and metal-catalyzed cyclizations, which often operate under milder conditions than traditional methods. rsc.orgrsc.org
Beyond its own synthesis, this compound has potential to be used as a catalyst or ligand itself. The carboxylic acid group is known to act as a "directing group" in transition-metal-catalyzed C–H activation reactions. scispace.comresearchgate.net This could enable the selective functionalization of the benzoic acid ring at the ortho position. For example, palladium or iridium catalysts could be used to introduce new substituents, leading to novel derivatives that would be difficult to synthesize otherwise. acs.orgacs.org The entire molecule could also serve as a ligand for a metal center, where the trifluoromethyl group could electronically tune the catalyst's activity and selectivity in various organic transformations.
Computational Design of Derivatives with Specific Properties
Computational chemistry and in silico drug design offer powerful tools to guide the development of new derivatives of this compound with tailored properties. frontiersin.org Instead of relying on costly and time-consuming trial-and-error synthesis, computational methods can predict the properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. benthamdirect.com
Given that a known derivative of this compound targets the prostaglandin E2 receptor (EP4), a key future direction is the use of structure-based drug design (SBDD) to create next-generation modulators. researchgate.netnih.gov Using homology models or crystal structures of the target receptor, molecular docking simulations can predict how novel derivatives of this compound would bind. researchgate.net These simulations can help identify modifications that would enhance binding affinity, improve selectivity over other prostaglandin receptors, or alter the compound's activity from an antagonist to an agonist. targetmol.com
Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models can be developed based on existing data to predict the activity and pharmacokinetic properties (absorption, distribution, metabolism, excretion) of new designs. nih.gov Deep generative models can even propose entirely novel molecular structures based on learned chemical patterns, expanding the accessible chemical space for new drug candidates. nih.govacs.org
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target (e.g., EP4 receptor). researchgate.net | Rank-ordering of virtual compounds; identification of key binding interactions. |
| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | A 3D template for virtual screening of new scaffolds. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes. |
| QSAR (Quantitative Structure-Activity Relationship) | Build a statistical model correlating chemical structure with biological activity. nih.gov | Prediction of activity for unsynthesized compounds. |
| Generative AI / Deep Learning | Design novel molecules with desired properties from scratch. nih.gov | Generation of diverse and novel chemical structures for consideration. |
Q & A
Q. What are the optimal synthetic routes for 4-(4-(trifluoromethyl)benzyl)benzoic acid, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling reactions such as Suzuki-Miyaura or Ullmann coupling to link the trifluoromethylbenzyl moiety to the benzoic acid core. Key steps include:
- Catalyst Selection: Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to ensure high yields (≥75%) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
- Quality Control: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹⁹F NMR spectroscopy .
| Synthetic Step | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoromethylbenzyl bromide preparation | Br₂, UV light, 48h | 65% | |
| Benzoic acid coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 78% |
Q. How can researchers characterize this compound’s structural and electronic properties?
Methodological Answer: Use a combination of spectroscopic and computational methods:
- NMR Spectroscopy: ¹⁹F NMR (internal standard: 4-(trifluoromethyl)benzoic acid; δ = -63 ppm in DMSO-d₆) confirms trifluoromethyl group integrity .
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to verify molecular mass (calc. for C₁₅H₁₁F₃O₂: 304.07 g/mol) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict electronic properties and optimize geometry .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) to the benzyl moiety without altering bioactivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SIR97 software is critical:
Q. What pharmacological mechanisms are associated with this compound?
Methodological Answer:
- Enzyme Inhibition: Test against hyaluronidase or luciferase via competitive binding assays (IC₅₀ determination) .
- Receptor Studies: Radioligand displacement assays (e.g., for PPAR-γ) using ³H-labeled analogs .
- In Vivo Models: Evaluate heterotopic ossification prevention in rodent models (patent data suggests efficacy at 10 mg/kg/day) .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Analysis: Overlay molecular structures (e.g., with 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid) using PyMOL to identify steric/electronic discrepancies .
- Mutagenesis Studies: Replace the benzyl group with bulkier substituents (e.g., naphthyl) to test steric effects on binding .
- Free Energy Calculations: MM-GBSA to quantify binding affinity differences between analogs .
Q. How to assess stability under physiological or extreme conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC (heating rate: 10°C/min, N₂ atmosphere) shows decomposition >250°C, indicating suitability for high-temperature reactions .
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 72h; monitor degradation via LC-MS .
- Photostability: Expose to UV light (254 nm) and track trifluoromethyl group retention via ¹⁹F NMR .
Data Contradiction Analysis Example
Issue: A synthesized analog shows unexpected hyaluronidase inhibition despite structural similarity.
Resolution:
Re-examine Stereochemistry: Verify enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Competitive Assays: Compare IC₅₀ values with/without ATP to rule out allosteric effects .
Molecular Dynamics (MD): Simulate binding pocket interactions for 100 ns to identify transient hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
